5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
Description
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with cyclohexyl, methyl, and propylsulfanyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Properties
Molecular Formula |
C22H28N2OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-cyclohexyl-5-methyl-2-propylsulfanyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C22H28N2OS/c1-3-13-26-21-23-19-17-12-8-7-9-15(17)14-22(2,18(19)20(25)24-21)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,23,24,25) |
InChI Key |
VMIQFFFRAKCHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one typically involves multiple steps:
-
Preparation of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate: : This intermediate is synthesized from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate using a Grignard reagent. The reaction occurs exclusively at the ethylene bond, resulting in the formation of two diastereoisomeric forms .
-
Cyclization: : The intermediate is cyclized in the presence of concentrated sulfuric acid to form ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate .
-
Formation of Benzo[h]quinazoline: : The cyclized product is further reacted with benzoylisothiocyanate under heating to produce ethyl 2-methyl-2-cyclohexyl-4-phenylcarboxamido(thioxo)methylamino-1,2-dihydro-3-naphthalenecarboxylate, which in an alkaline medium cyclizes into 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions with alkyl halides in anhydrous ethanol to form alkyl-substituted benzo[h]quinazolines .
-
Cyclization Reactions: : Reaction with hydrazine hydrate leads to the formation of 5-cyclohexyl-5-methyl-2-hydrazino-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one, which can further cyclize in glacial acetic acid in the presence of sodium nitrite .
Common Reagents and Conditions
Grignard Reagents: Used in the initial preparation of intermediates.
Concentrated Sulfuric Acid: Employed in cyclization reactions.
Benzoylisothiocyanate: Used for the formation of benzo[h]quinazoline derivatives.
Alkyl Halides: Utilized in substitution reactions.
Hydrazine Hydrate: Involved in cyclization reactions.
Major Products Formed
Alkyl-Substituted Benzo[h]quinazolines: Formed through substitution reactions.
Hydrazino Derivatives: Formed through reactions with hydrazine hydrate.
Scientific Research Applications
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including psychotropic effects.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of neurotransmitter systems in the brain . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one: A closely related compound with similar chemical properties.
Alkyl-Substituted Benzo[h]quinazolines: Compounds with varying alkyl groups that exhibit different chemical and biological activities.
Uniqueness
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
